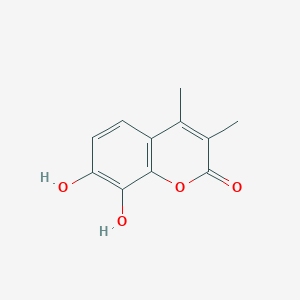

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Vue d'ensemble

Description

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . It belongs to the class of compounds known as coumarins, which are characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its potential biological and pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the condensation of 2-methylacetoacetic acid ester with 1,2,3-benzenetriol under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the chromenone structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted coumarins depending on the substituents used.

Applications De Recherche Scientifique

Chemical Applications

Fluorescent Probe :

This compound is utilized as a fluorescent probe in biochemical assays. Its unique chromen-2-one structure allows it to emit fluorescence upon excitation, making it valuable in detecting and quantifying biomolecules in research settings.

Synthesis of Complex Molecules :

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one serves as a precursor in the synthesis of more complex organic compounds. Its reactivity facilitates the formation of various derivatives through chemical reactions such as oxidation and substitution.

Biological Applications

Antioxidant Properties :

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects :

Studies have demonstrated that this compound can inhibit inflammatory pathways. It modulates the expression of pro-inflammatory cytokines and enzymes, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity :

The compound has been investigated for its potential anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with cell cycle progression. For instance, derivatives of this compound have shown promising results against various cancer types with IC50 values indicating effective concentrations .

Medicinal Applications

Therapeutic Uses :

this compound is being explored for its therapeutic potential in treating diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Its ability to modulate metabolic pathways and reduce inflammation positions it as a candidate for further clinical development .

Industrial Applications

Dyes and Fragrances Production :

In the industrial sector, this compound is utilized in the production of dyes and fragrances due to its aromatic properties. Its derivatives are employed to create vibrant colors and scents used in various consumer products.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines (HEK 293 and HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity with an IC50 value of 8.47 μM against HCT-116 cells .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent in clinical settings .

Mécanisme D'action

The mechanism of action of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

7,8-Dihydroxy-4-methylcoumarin: Similar structure but with a single methyl group at position 4.

7,8-Dihydroxy-3-methylcoumarin: Similar structure but with a single methyl group at position 3.

7,8-Dihydroxycoumarin: Lacks the methyl groups at positions 3 and 4.

Uniqueness

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of two methyl groups at positions 3 and 4, which can influence its chemical reactivity and biological activity. These structural features can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy in various applications .

Activité Biologique

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one structure characterized by two hydroxyl groups at the 7 and 8 positions and two methyl groups at the 3 and 4 positions. This structural configuration is pivotal for its biological activity.

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 10.08 μM against the HCT-116 colorectal cancer cell line .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes. Notably, it inhibits Taq DNA polymerase , with some derivatives achieving IC50 values lower than 250 μM .

- Oxidative Stress Modulation : It modulates oxidative stress pathways, contributing to its anti-inflammatory properties. The compound's interaction with cellular signaling pathways affects gene expression related to inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 10.08 | 1.87 |

| HEK 293 | 8.47 | - |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells .

Antimicrobial Properties

While primarily focused on eukaryotic cells, some studies have explored the antimicrobial properties of this compound. However, it showed limited efficacy against Gram-positive and Gram-negative bacteria within the tested concentration range (1–128 μM), emphasizing its selectivity for eukaryotic cells .

Case Studies

- Study on Coumarin Derivatives : A study synthesized a library of coumarin derivatives, including this compound. The derivatives were evaluated for their antiproliferative activity against tumor cell lines and demonstrated promising results in inhibiting cell growth through various mechanisms including DNA damage induction in yeast models .

- Leishmaniasis Inhibition : Molecular docking studies have indicated that coumarin analogs could serve as potential inhibitors for leishmaniasis by binding to critical proteins involved in the disease's pathology . Although specific data on this compound was not detailed in this context, it highlights the broader therapeutic potential of coumarins.

Propriétés

IUPAC Name |

7,8-dihydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVMXVODLKJAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.